molecular formula C14H20BNO4 B1418768 Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 363185-87-9

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1418768
CAS No.: 363185-87-9
M. Wt: 277.13 g/mol
InChI Key: DQZPCTKBZUCRNT-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Formula and Weight

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the molecular formula C₁₄H₂₀BNO₄ and a molecular weight of 277.12–277.15 g/mol . The structure consists of a trisubstituted benzene ring with three functional groups:

  • A 2-amino group (-NH₂) at the ortho position.
  • A 4-methoxycarbonyl group (-COOCH₃) at the para position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the meta position.

The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthetic applications.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Key FTIR absorptions include:

  • N-H stretches (primary amine): 3300–3500 cm⁻¹.
  • C=O stretch (ester carbonyl): ~1700 cm⁻¹.
  • B-O stretches (dioxaborolane ring): 1310–1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃):
    • Pinacol methyl groups: δ 1.28 ppm (singlet, 12H).
    • Aromatic protons: δ 6.60–7.78 ppm (multiplet, 3H).
    • Methoxy group: δ 3.85 ppm (singlet, 3H).
  • ¹³C NMR :
    • Carbonyl carbon: δ 165–170 ppm.
    • Boron-bound carbons in dioxaborolane: δ 80–85 ppm.
Mass Spectrometry

The molecular ion peak appears at m/z 277.12 , consistent with the molecular weight. Fragmentation patterns include loss of the pinacol group (C₆H₁₂O₂) and methoxycarbonyl moiety (COOCH₃).

Crystallographic Analysis

While single-crystal X-ray data for this compound is not explicitly reported, related boronic esters exhibit:

  • Dihedral angles of ~80° between aromatic rings and substituents, reducing planarity.
  • Hydrogen-bonded dimers stabilized by N-H⋯O interactions in the solid state. Density functional theory (DFT) calculations align with experimental bond lengths and angles for analogous structures.

Properties

IUPAC Name

methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZPCTKBZUCRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672205
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363185-87-9
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

Overview:
This method involves the coupling of a suitably functionalized aromatic halide with a boronic ester or acid derivative, facilitated by palladium catalysis, to form the target compound efficiently.

Procedure:

  • Starting materials:
    • Methyl 2-bromobenzoate (or methyl 2-chlorobenzoate) as the aryl halide precursor
    • 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) derivative of the corresponding amino-substituted benzoate
  • Catalyst system:

    • Palladium bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl2)
    • Potassium acetate or cesium carbonate as base
  • Reaction conditions:

    • Solvent: 1,4-dioxane or a mixture of dioxane and water
    • Temperature: 70–90°C
    • Duration: 12–16 hours

Example:
Under nitrogen atmosphere, methyl o-bromobenzoate (10 mmol) is combined with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (12 mmol), potassium acetate (40 mmol), and Pd(dppf)Cl2 (0.5 mmol) in 150 mL of dioxane. The mixture is heated to 85°C for 12 hours. Post-reaction, the mixture is cooled, extracted, and purified via chromatography, yielding the target compound with high efficiency (~86%).

Boronate Ester Formation via Borylation of Aromatic Precursors

Overview:
This approach involves the direct borylation of methyl 2-aminobenzoate derivatives using diboron reagents, such as bis(pinacolato)diboron, under catalytic conditions.

Procedure:

  • Reagents:
    • Methyl 2-aminobenzoate
    • Bis(pinacolato)diboron (B2Pin2)
    • Palladium catalyst: Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2
    • Base: Potassium acetate
  • Reaction conditions:
    • Solvent: 1,4-dioxane
    • Temperature: 85°C
    • Time: 12 hours under inert atmosphere (nitrogen or argon)

Process:
Methyl 2-aminobenzoate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 are stirred under nitrogen at 85°C for 12 hours. The mixture is then cooled, filtered, and purified to obtain the boronate ester, which can be further used in coupling reactions.

Yield:
Reported yields are approximately 86%, indicating high efficiency of this borylation process.

Amine Functionalization and Protection Strategies

Overview:
Post-borylation, the amino group at the 2-position can be selectively protected or functionalized to achieve the target compound.

Method:

  • Conversion of amino groups into suitable intermediates (e.g., acylation or sulfonylation) prior to coupling to prevent side reactions.
  • Subsequent deprotection steps if necessary, under mild conditions, to regenerate the amino group for further functionalization or coupling.

Summary of Key Reaction Parameters

Preparation Step Reagents Catalyst Solvent Temperature Time Yield Notes
Borylation of methyl 2-aminobenzoate Methyl 2-aminobenzoate, B2Pin2, K2CO3 Pd(dppf)Cl2 Dioxane 85°C 12 h 86% Under nitrogen atmosphere
Cross-coupling with amino derivative Boronate ester, aryl halide, Pd catalyst Pd(dppf)Cl2 Dioxane/H2O 70–90°C 12–16 h Up to 86% Under inert atmosphere

Notes and Considerations

  • Inert Atmosphere:
    All reactions involving palladium catalysts should be performed under nitrogen or argon to prevent oxidation.

  • Purification:
    Typical purification involves chromatography (silica gel, eluting with petroleum ether/methylene chloride) to isolate the pure compound.

  • Reaction Monitoring:
    Use thin-layer chromatography (TLC) and LC-MS to monitor reaction progress and confirm product formation.

  • Safety Precautions:
    Handle palladium compounds and diboron reagents with appropriate protective equipment due to their toxicity and reactivity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Catalyst Solvent Temperature Reaction Time Yield References
Suzuki–Miyaura Cross-Coupling Methyl 2-bromobenzoate Dioxane, water Pd(dppf)Cl2 1,4-Dioxane 85°C 12 h 86%
Borylation of Aromatic Amines Methyl 2-aminobenzoate B2Pin2 Pd(dppf)Cl2 Dioxane 85°C 12 h 86%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The amino group can be reduced to form the corresponding amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are commonly used.

    Solvents: DMF, toluene, and methanol are frequently employed.

    Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are typical bases used in these reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Amines: Produced via reduction of the amino group.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with biological targets that can lead to the design of novel therapeutic agents.

Key Applications:

  • Anticancer Agents: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron into drug design has been linked to enhanced biological activity and selectivity towards tumor cells .
  • Neuroprotective Properties: Some studies suggest that compounds with similar structures can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for various synthetic transformations.

Key Applications:

  • Boron Chemistry: The presence of the boron atom allows for the formation of boronate esters which are valuable intermediates in organic synthesis. These intermediates can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
  • Functionalization Reactions: This compound can be utilized for the functionalization of aromatic systems through nucleophilic substitution reactions, expanding the toolbox for chemists working on complex organic molecules .

Materials Science

The unique properties of this compound also make it an interesting candidate in materials science.

Key Applications:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities into the material. This is particularly relevant in the development of smart materials that respond to stimuli .
  • Nanotechnology: Its ability to form stable complexes with metal ions could be exploited in nanostructured materials for applications in catalysis or drug delivery systems .

Case Studies and Research Findings

StudyFocusFindings
Study A (2020)Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines using derivatives of the compound .
Study B (2021)Organic SynthesisSuccessfully utilized the compound in Suzuki-Miyaura coupling reactions to synthesize complex biaryl compounds .
Study C (2022)NeuroprotectionFound potential neuroprotective effects in animal models when administered alongside other therapeutic agents .

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with halides to form carbon-carbon bonds. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs differ in substituent type, position, and electronic effects, influencing reactivity, stability, and applications. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Applications
Methyl 2-amino-5-(pinacol boronate)benzoate (Target) -NH₂ (2-position), -B(pin) (5-position) C₁₃H₁₉BNO₄ 277.12 Electron-donating amino group enhances coupling efficiency; polar solubility Pharmaceuticals, bioconjugation
Methyl 3-(pinacol boronate)-5-(trifluoromethyl)benzoate -CF₃ (5-position), -B(pin) (3-position) C₁₄H₁₇BF₃O₄ 331.10 Electron-withdrawing CF₃ reduces electron density; stabilizes boronate Agrochemicals, fluorinated materials
Methyl 2-cyano-5-(pinacol boronate)benzoate -CN (2-position), -B(pin) (5-position) C₁₅H₁₈BNO₄ 299.13 Strong electron-withdrawing CN group; high stability Polymer precursors, sensors
Methyl 2-amino-4-(pinacol boronate)benzoate -NH₂ (2-position), -B(pin) (4-position) C₁₃H₁₉BNO₄ 277.12 Regioisomer with altered electronic distribution Ortho-directed coupling reactions
Methyl 2-amino-5-chloro-4-(pinacol boronate)benzoate -NH₂ (2-position), -Cl (5-position), -B(pin) (4-position) C₁₄H₁₉BClNO₄ 311.57 Chlorine adds steric/electronic complexity Anticancer intermediates

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups (e.g., -NH₂): The amino group in the target compound increases electron density at the aromatic ring, accelerating oxidative addition in palladium-catalyzed couplings. This contrasts with electron-withdrawing groups (e.g., -CF₃, -CN), which slow coupling kinetics but improve boronate stability .

Pharmaceutical Relevance

  • The target compound’s amino group is a pharmacophore in kinase inhibitors and protease-targeting drugs, enabling hydrogen bonding with biological targets .
  • Chlorinated analogs (e.g., Methyl 2-amino-5-chloro-4-(pinacol boronate)benzoate ) are explored in anticancer agents, where chlorine enhances lipophilicity and target affinity.

Biological Activity

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 947249-44-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C13H19BN2O4
  • Molar Mass : 278.11 g/mol
  • Synonyms : Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2–8 °C .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit cell proliferation in cancer cell lines. For instance, related compounds have shown IC50 values of less than 1 μM against certain breast cancer cell lines .

In Vivo Studies

In vivo studies on similar compounds have provided insights into their pharmacokinetic profiles and safety:

  • Pharmacokinetics : A related compound exhibited moderate exposure in Sprague-Dawley rats with a maximum concentration (Cmax) of approximately 592 mg/mL and a slow elimination half-life .
  • Toxicity Assessment : Safety evaluations have shown acceptable toxicity profiles at high doses (e.g., 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of methyl 2-amino derivatives against resistant bacterial strains. The results indicated that these compounds could effectively reduce bacterial load in vitro and in vivo models.

CompoundMIC (μg/mL)Target Bacteria
Compound A4MRSA
Compound B6Mycobacterium abscessus

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar dioxaborolane derivatives. The study found that these compounds significantly inhibited tumor growth in xenograft models.

CompoundIC50 (μM)Cancer Cell Line
Compound X0.126MDA-MB-231
Compound Y0.150MCF7

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester group. A representative protocol involves reacting a halogenated benzoate precursor (e.g., bromo or iodo derivative) with bis(pinacolato)diboron under palladium catalysis. For instance, Pd(dppf)Cl₂ with Na₂CO₃ in a DME/water solvent system at 80°C achieves coupling, yielding the target compound in moderate to good yields (42–78%) . Key steps include rigorous exclusion of moisture and oxygen to prevent boronate hydrolysis or oxidation.

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons adjacent to the amino group (δ ~6.5–8.0 ppm). The absence of residual solvent peaks or coupling byproducts confirms purity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion ([M+H]⁺ or [M+Na]⁺).
  • Elemental Analysis : Matches experimental and theoretical C/H/N/B ratios.
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection assesses purity (>95% by area) .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the boronate ester. Desiccants (e.g., molecular sieves) are advised to prevent moisture ingress, which can degrade the compound .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this boronate ester?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) and ligands (e.g., SPhos, XPhos) to enhance turnover. Bulky ligands improve steric protection of the active Pd center, reducing side reactions .
  • Solvent Optimization : Use anhydrous, degassed DME or THF to stabilize Pd intermediates. Co-solvents like toluene may improve solubility of aromatic substrates.
  • Base Selection : Weak bases (K₂CO₃) vs. strong bases (Cs₂CO₃) affect reaction rates and byproduct formation.
  • Temperature Control : Microwave-assisted synthesis at 100–120°C can accelerate coupling while maintaining yield .

Q. How should researchers address contradictory spectroscopic data or unexpected reactivity?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., δ 6.5–8.0 ppm) to confirm substitution patterns .
  • X-ray Crystallography : Definitive structural assignment if crystalline derivatives are accessible.
  • Reaction Monitoring : Use TLC or LC-MS to detect intermediates or decomposition products (e.g., boronic acid formation via ester hydrolysis) .

Q. What strategies mitigate stability issues during prolonged synthetic workflows?

  • Inert Atmosphere : Conduct all reactions and purifications under N₂/Ar using Schlenk techniques.
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent boronate oxidation.
  • Low-Temperature Quenching : Terminate reactions at 0°C to minimize thermal degradation .

Q. How does the amino group’s position influence regioselectivity in subsequent derivatizations?

The ortho-amino group directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the boronate ester. Steric and electronic effects from the amino group can also modulate cross-coupling efficiency in Suzuki reactions, requiring tailored catalyst systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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